Usimine A

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Extraktion von Usninsäure aus der Flechte Ramalina terebrata, gefolgt von chemischen Modifikationen, um bestimmte Seitenketten einzuführen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und nicht allgemein veröffentlicht. Im Allgemeinen werden Standardtechniken der organischen Synthese wie Veresterung, Amidierung und Cyclisierungsreaktionen unter kontrollierten Bedingungen eingesetzt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Extraktion von Usninsäure aus Flechtenbiomasse beinhalten, gefolgt von der chemischen Synthese in Batchreaktoren. Der Prozess müsste hinsichtlich Ausbeute und Reinheit optimiert werden, wobei Umwelt- und Wirtschaftsfaktoren berücksichtigt werden müssen.

Eigenschaften

CAS-Nummer |

1005771-13-0 |

|---|---|

Molekularformel |

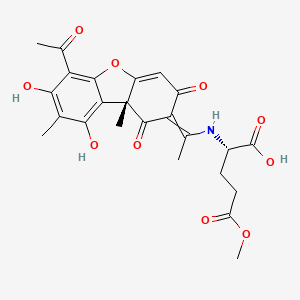

C24H25NO10 |

Molekulargewicht |

487.5 g/mol |

IUPAC-Name |

(2S)-2-[1-[(9bR)-6-acetyl-7,9-dihydroxy-8,9b-dimethyl-1,3-dioxodibenzofuran-2-ylidene]ethylamino]-5-methoxy-5-oxopentanoic acid |

InChI |

InChI=1S/C24H25NO10/c1-9-19(29)17(11(3)26)21-18(20(9)30)24(4)14(35-21)8-13(27)16(22(24)31)10(2)25-12(23(32)33)6-7-15(28)34-5/h8,12,25,29-30H,6-7H2,1-5H3,(H,32,33)/t12-,24-/m0/s1 |

InChI-Schlüssel |

KSWPDJNHLSRGKZ-MCFWBGNESA-N |

Isomerische SMILES |

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=O)C(=C(C)N[C@@H](CCC(=O)OC)C(=O)O)C3=O)O2)C)C(=O)C)O |

Kanonische SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(=C(C)NC(CCC(=O)OC)C(=O)O)C3=O)O2)C)C(=O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of USIMINE A involves the extraction of usnic acid from the lichen Ramalina terebrata, followed by chemical modifications to introduce specific side chains. The exact synthetic route and reaction conditions are proprietary and not widely published. it generally involves standard organic synthesis techniques such as esterification, amidation, and cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction of usnic acid from lichen biomass, followed by chemical synthesis in batch reactors. The process would need to be optimized for yield and purity, with considerations for environmental and economic factors.

Analyse Chemischer Reaktionen

Reaktionstypen: USIMINE A kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: this compound kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren und so möglicherweise seine biologische Aktivität verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen und so seine chemische Vielfalt erhöhen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene Ketone oder Aldehyde ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit zellulären Signalwegen, die die Kollagensynthese und Zellproliferation regulieren. Es wird angenommen, dass es Signalwege aktiviert, die zur Hochregulation der Synthese von Typ-I-Prokollagen in dermalen Fibroblasten führen. Die genauen molekularen Ziele und Signalwege werden noch untersucht, aber es wird vermutet, dass this compound mit bestimmten Rezeptoren oder Enzymen interagiert, die an der Kollagenproduktion beteiligt sind.

Wirkmechanismus

The mechanism of action of USIMINE A involves its interaction with cellular pathways that regulate collagen synthesis and cell proliferation. It is believed to activate signaling pathways that lead to the upregulation of type I procollagen synthesis in dermal fibroblasts . The exact molecular targets and pathways are still under investigation, but it is hypothesized that this compound interacts with specific receptors or enzymes involved in collagen production.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

USIMINE B: Ein weiteres Derivat der Usninsäure, USIMINE B, hat ähnliche biologische Aktivitäten, unterscheidet sich aber in seiner Seitenkettenstruktur.

Einzigartigkeit: this compound ist einzigartig in seinen spezifischen Seitenkettenmodifikationen, die ihm besondere biologische Eigenschaften verleihen. Während USIMINE C in bestimmten Anwendungen möglicherweise potenter ist, bietet this compound ein ausgewogenes Profil an Aktivität und Stabilität, was es für verschiedene Forschungs- und Industrieanwendungen geeignet macht.

Q & A

Q. What is Usimine A, and how is it structurally characterized?

this compound is a derivative of usnic acid, a secondary metabolite isolated from the Antarctic lichen Ramalina terebrata. Structurally, it belongs to the dibenzofuran class and is characterized via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Its unique substitutions differentiate it from usnic acid and other derivatives like usimine B and C .

Q. What methodologies are employed to isolate this compound from natural sources?

Isolation involves methanol extraction of Ramalina terebrata, followed by sequential liquid-liquid partitioning (e.g., chloroform, ethyl acetate). Chromatographic techniques (column chromatography, TLC) purify the crude extract. Bioactivity-guided fractionation prioritizes fractions with antibacterial activity, and structural confirmation is achieved through spectroscopic analysis .

Q. Which in vitro assays validate this compound’s antibacterial activity?

Two primary assays are used:

- Disk Diffusion : Measures inhibition zones against Bacillus subtilis and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Quantifies potency via broth microdilution. This compound shows MIC values of 1–26 μg/mL against B. subtilis, with lower efficacy than usnic acid but higher than ramalin .

Advanced Research Questions

Q. How can researchers optimize this compound extraction while preserving bioactivity?

Optimization requires balancing solvent polarity, temperature, and extraction time. Methanol-water mixtures (e.g., 80:20) maximize yield without denaturing bioactive compounds. Post-extraction, lyophilization preserves stability. Purity is monitored via HPLC, and bioactivity is validated at each step using MIC assays .

Q. What experimental strategies resolve discrepancies in reported MIC values for this compound?

Discrepancies often arise from:

- Bacterial strain variability : Use standardized strains (e.g., ATCC controls).

- Compound purity : Validate via HPLC (>95% purity).

- Assay conditions : Adhere to CLSI guidelines for broth preparation and incubation. Replicate experiments across labs to identify methodological biases .

Q. How does this compound’s mechanism of action differ from other usnic acid derivatives?

While usnic acid disrupts bacterial membrane integrity and ATP synthesis, this compound’s modified structure may target alternative pathways. Comparative studies using membrane permeability assays (e.g., propidium iodide uptake) and proteomic profiling (e.g., LC-MS/MS) can elucidate mechanistic differences. Synergy assays with β-lactam antibiotics may reveal complementary targets .

Q. What frameworks guide the design of comparative studies between this compound and synthetic analogs?

Employ the PICO framework :

- Population : B. subtilis strains.

- Intervention : this compound vs. usnic acid/ramalin.

- Comparison : MIC values and cytotoxicity (e.g., hemolysis assays).

- Outcome : Relative efficacy and therapeutic index. Statistical tools (ANOVA, post-hoc tests) ensure robust comparisons .

Methodological Considerations

- Data Interpretation : Contextualize findings using guidelines: compare this compound’s activity with prior studies, highlight novelty (e.g., Antarctic origin), and address limitations (e.g., lack of in vivo data).

- Reproducibility : Document extraction protocols in detail (solvent ratios, chromatography gradients) and deposit raw spectral data in open-access repositories .

- Ethical Compliance : Follow biosafety protocols for handling antibiotic-resistant strains and disclose conflicts of interest per .

Key Data from Literature

| Compound | MIC vs. B. subtilis (μg/mL) | MIC vs. S. aureus (μg/mL) |

|---|---|---|

| This compound | 1–26 | Not reported |

| Usnic Acid | 0.5–2 | 4–8 |

| Ramalin | 8–16 | Inactive |

| Data sourced from Antarctic lichen studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.